Home > Products > Screening Compounds P60734 > N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide -

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide

Catalog Number: EVT-5388458
CAS Number:
Molecular Formula: C23H19ClN2O3
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)

  • Compound Description: This compound demonstrated noteworthy antifungal activity against Candida albicans SC5314 with a minimum inhibitory concentration (MIC) of 16 µg/mL, achieving 100% growth inhibition. []
  • Relevance: While this compound shares the 1,3-benzoxazole core with N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide, it differs in the substituent at the 2-position of the benzoxazole ring. Instead of an arylamide linkage, it possesses a sulfur atom linked to a substituted phenacyl group. This difference highlights the exploration of various substituents at this position for potential antifungal activity. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i)

  • Compound Description: This benzoxazole derivative exhibited promising antifungal activity, particularly against Candida glabrata, with a percentage of growth inhibition (%R) of 53.0 ± 3.5 at 16 µg/mL. [] Additionally, it displayed activity against C. albicans isolates. []
  • Relevance: Similar to the previous compound, this derivative features the 1,3-benzoxazole moiety but incorporates a 2,3,4-trichlorophenacyl substituent at the 2-position via a sulfur linkage. This structural variation emphasizes the influence of different halogenated phenacyl groups on antifungal potency and spectrum of activity compared to N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k)

  • Compound Description: This benzoxazole analogue displayed antifungal activity with a minimum inhibitory concentration for C. albicans (MICP) of 16 µg/mL and a %R of 64.2 ± 10.6 against the C. albicans isolate. []

2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)

  • Compound Description: This compound exhibited antifungal activity, displaying an MICP of 16 µg/mL and 88.0 ± 9.7 %R against a C. albicans isolate. []
  • Relevance: This derivative maintains the sulfur-linked phenacyl substituent at the 2-position of the benzoxazole core but introduces a bromine atom at the 5-position of the benzoxazole ring, unlike N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide. This modification further underscores the potential for substitutions on both the benzoxazole ring and the phenacyl group to impact antifungal efficacy. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: This acefylline derivative displayed potent anticancer activity against the human liver carcinoma (Hep G2) cell line, exhibiting a cell viability of 22.55 ± 0.95%. []
  • Relevance: This compound, while structurally distinct from N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide, falls under the broader category of substituted acetamide derivatives. The presence of the acetamide group, despite being part of a different heterocyclic system (triazole) compared to the benzoxazole in the target compound, highlights the potential biological activity associated with this functional group. []
  • Compound Description: This series of compounds features a 1,3-thiazole ring with various substituents at the 4-position and a substituted acetamide group at the 2-position. Several compounds within this series demonstrated antibacterial and antifungal activity. For instance, compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) exhibited growth inhibition against both bacterial and fungal strains. []
  • Relevance: Although structurally distinct from the target compound, this series shares the common feature of a substituted acetamide group. The variation in heterocyclic cores (thiazole vs. benzoxazole) and substituents highlights the exploration of diverse structural motifs within the context of acetamide derivatives for potential antimicrobial activity. []

Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate (107n-p)

  • Compound Description: This series of compounds consists of a 1,3-thiazole ring substituted with a methyl acetate group at the 4-position and a substituted acetamide group at the 2-position. Several compounds in this series displayed antifungal activity, with compound 107n (methyl 2-(2-(2-p-tolylacetamido)thiazol-4-yl)acetate) showing activity against all tested fungal strains. []
  • Relevance: Similar to the previous series, this group of compounds emphasizes the exploration of substituted acetamide derivatives for antimicrobial properties. The differences in heterocyclic core (thiazole vs. benzoxazole) and substituent patterns highlight the diverse structural variations within this class of compounds. []

Properties

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C23H19ClN2O3/c1-14-7-9-17(11-15(14)2)28-13-22(27)25-16-8-10-19(24)18(12-16)23-26-20-5-3-4-6-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

GNDMTGLUDQAKHG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.